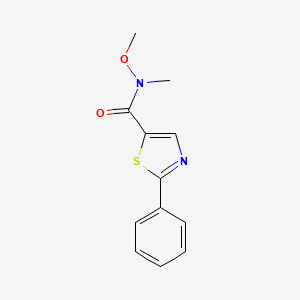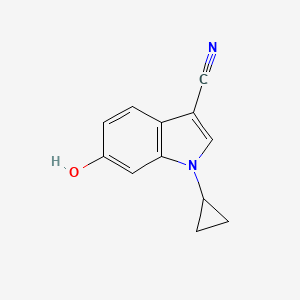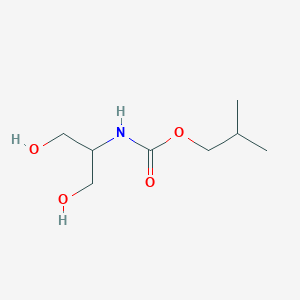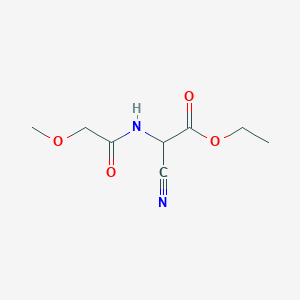
N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group at the second position, a carboxylic acid group at the fifth position, and a methoxy-methyl-amide group attached to the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Methoxy-methyl-amide Formation: The final step involves the reaction of the carboxylic acid with methoxy-methylamine under dehydrating conditions to form the methoxy-methyl-amide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-thiazole-5-carboxylic Acid: Lacks the methoxy-methyl-amide group.
2-Phenyl-thiazole-4-carboxylic Acid: Carboxylic acid group at a different position.
2-Phenyl-thiazole-5-carboxylic Acid Ethyl Ester: Contains an ethyl ester group instead of methoxy-methyl-amide.
Uniqueness
N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of the methoxy-methyl-amide group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-14(16-2)12(15)10-8-13-11(17-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
RFFGJGKETHXDOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CN=C(S1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester](/img/structure/B8422426.png)
![2-(methylsulfanyl)-7-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B8422433.png)
![N-[4-(1H-1,2,4-Triazol-1-yl)butyl]-2-furancarboxamide](/img/structure/B8422439.png)



![6-(Benzyloxy)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B8422457.png)


